molecular formula C20H21FN4O3 B5579677 5-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide

5-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide

Cat. No. B5579677
M. Wt: 384.4 g/mol
InChI Key: MMQNWNVDBVPHRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on compounds with complex structures often involves multi-step synthesis processes. For instance, a related study reported the synthesis of a complex molecule through condensation, followed by cyclization and saponification processes to achieve the desired structure (Ju Liu et al., 2016). Such methodologies could be applicable in synthesizing the compound of interest, indicating the intricate steps required to assemble complex molecular architectures.

Molecular Structure Analysis

Molecular structure determination is pivotal, often involving NMR, X-ray diffraction, and mass spectrometry. For example, the structure of fluorescence dyes based on tetracyclic structures was elucidated using these techniques, revealing detailed insights into their molecular framework (Jianhong Chen et al., 2012). Similar approaches would be necessary to analyze the molecular structure of the compound .

Chemical Reactions and Properties

Chemical properties of complex molecules, including reactivity and stability, are of significant interest. Studies often explore various chemical reactions to understand the functional capabilities of these molecules. For instance, research on isoxazolo[3,4-b]pyridin derivatives detailed their synthesis and potential reaction mechanisms (Mazharuddin Khan et al., 1975). Such studies are fundamental in comprehending the chemical behavior of complex compounds.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has shown that various heterocyclic compounds, such as Pyridothienopyrimidines and Pyridothienotriazines, have been synthesized and evaluated for their antimicrobial activities. These compounds were created through reactions involving acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides with other chemicals to yield products with potential antimicrobial properties (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Anticancer and Anti-5-Lipoxygenase Agents

Novel series of pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. The structure-activity relationship of these compounds was discussed, highlighting the potential for developing new therapeutic agents targeting cancer and inflammation (Rahmouni et al., 2016).

Antituberculosis Activity

A study on substituted 2,7-Dimethylimidazo [1,2-a]Pyridine-3-Carboxamide Derivatives revealed moderate to good antituberculosis activity. This research underscores the potential of heterocyclic compounds in developing new treatments for tuberculosis, with several synthesized compounds demonstrating promising results against Mycobacterium tuberculosis (Jadhav et al., 2016).

Synthesis and Structural Elucidation

The synthesis and structural elucidation of various pyrazolopyrimidines and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides have been explored. These compounds were characterized and evaluated for their antitumor activities, showing the versatility of heterocyclic compounds in medicinal chemistry and drug design (Hafez et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. For example, some indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activities. Some indole derivatives have been associated with various biological and clinical applications, but they may also have potential toxic effects .

Future Directions

The future directions for research on this compound could involve exploring its potential biological activities and developing new useful derivatives. Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

5-[2-(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-N,N-dimethyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O3/c1-11-13(12-5-4-6-15(21)18(12)22-11)9-17(26)25-8-7-16-14(10-25)19(23-28-16)20(27)24(2)3/h4-6,22H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQNWNVDBVPHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)N3CCC4=C(C3)C(=NO4)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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